molecular formula C₂₁H₂₃N₅O₆ B1144939 Pemetrexed-5-methyl Ester CAS No. 1265908-64-2

Pemetrexed-5-methyl Ester

Cat. No.: B1144939
CAS No.: 1265908-64-2
M. Wt: 441.44
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Description

Contextualization within Antifolate Antimetabolite Research

Antifolate antimetabolites are a class of drugs that interfere with the metabolic processes involving folic acid. nih.govsemanticscholar.org These compounds are structurally similar to natural folates, allowing them to enter and disrupt vital biochemical pathways within cells. semanticscholar.org Their mechanism of action often involves inhibiting key enzymes responsible for the synthesis of purines and pyrimidines, which are the essential building blocks of DNA and RNA. nih.gov This disruption of nucleotide synthesis effectively halts cell replication, making antifolates a cornerstone of cancer chemotherapy for decades. nih.govnih.gov

Pemetrexed (B1662193) is a prominent multitargeted antifolate agent. dovepress.comnih.gov It is known for its ability to inhibit several folate-dependent enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.govdovepress.com This broad activity spectrum allows it to block both purine (B94841) and pyrimidine (B1678525) synthesis, leading to its use in treating cancers like malignant pleural mesothelioma and non-squamous non-small cell lung cancer. nih.govsynthinkchemicals.commdpi.com

Pemetrexed-5-methyl ester emerges in this context as a derivative of pemetrexed. It is specifically a monoester, where the carboxylic acid group at the 5-position of the glutamic acid portion of the pemetrexed molecule is converted into a methyl ester. lgcstandards.com Such derivatives are often synthesized during drug development and research to study structure-activity relationships, investigate metabolic pathways, or serve as intermediates in the synthesis of other compounds. mdpi.comnih.gov Research into esters of pemetrexed, for instance, has been part of efforts to develop novel tumor-targeted antifolates with modified transport characteristics and cellular uptake. nih.govacs.org

Rationale for Esterification in Drug Design and Prodrug Concepts

Esterification, the process of forming an ester, is a fundamental strategy in medicinal chemistry and drug design, often employed to create prodrugs. cpu.edu.cn A prodrug is an inactive or less active form of a drug that is converted into the active therapeutic agent within the body. This approach is used to overcome various pharmaceutical challenges, such as poor solubility, instability, or inefficient delivery to the target site. dovepress.comcpu.edu.cn

The rationale for esterifying a compound like pemetrexed includes:

Modulating Solubility and Permeability: Pemetrexed itself has challenges associated with its solubility. cpu.edu.cn Converting one or both of its carboxylic acid groups into esters can alter the molecule's polarity. This modification can enhance its ability to cross cell membranes, potentially improving oral bioavailability. dovepress.com Studies have explored complexing pemetrexed with ester-containing derivatives to significantly increase its membrane permeability. dovepress.com

Creating Prodrugs for Targeted Delivery: Ester bonds can be designed to be cleaved by specific enzymes (esterases) that may be more abundant in target tissues, such as tumors. This allows for the controlled release of the active drug, pemetrexed, at the site of action, which could enhance efficacy.

Improving Stability and Formulation: Esterification can protect reactive carboxylic acid groups, potentially increasing the chemical stability of the drug. This is a key consideration in developing stable pharmaceutical formulations. In one area of research, pemetrexed was linked to a polymeric carrier, poly(ethylene glycol) (PEG), via an ester linkage to create a water-soluble and more stable prodrug. cpu.edu.cn

The creation of this compound is a direct application of this chemical strategy, providing a molecule where one of the two carboxylic acid functionalities of the parent drug is masked. This allows researchers to study the specific contribution of the gamma-carboxyl group of the glutamate (B1630785) moiety to the drug's transport and polyglutamation, a critical process for the retention and activity of pemetrexed inside cells.

Structural Elucidation and Naming Conventions for this compound

The precise identification of this compound is defined by its chemical structure and systematic nomenclature. It is a derivative of pemetrexed where the terminal carboxylic acid of the L-glutamic acid side chain is esterified with a methyl group.

The systematic IUPAC name for this compound is (2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid. lgcstandards.com This name precisely describes the location of the methyl ester at the 5-position ("5-methoxy-5-oxopentanoic acid") of the pentanedioic acid (glutamic acid) backbone, while the carboxylic acid at the alpha-position remains free. lgcstandards.com

It is also referred to by other synonyms, such as N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 5-Methyl Ester. lgcstandards.com This compound should be distinguished from other related esters, such as Pemetrexed-1-methyl ester (where the esterification is at the other carboxylic acid group) and Pemetrexed dimethyl ester, where both carboxylic acids are esterified. synthinkchemicals.comlgcstandards.com

The key chemical properties are summarized in the table below.

PropertyDataSource(s)
IUPAC Name (2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid lgcstandards.com
Synonym N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 5-Methyl Ester lgcstandards.com
CAS Number 1265908-64-2 lgcstandards.com
Molecular Formula C₂₁H₂₃N₅O₆ lgcstandards.com
Molecular Weight 441.44 g/mol synthinkchemicals.com
Canonical SMILES COC(=O)CCC@HC(=O)O lgcstandards.com

Properties

CAS No.

1265908-64-2

Molecular Formula

C₂₁H₂₃N₅O₆

Molecular Weight

441.44

Origin of Product

United States

Chemical Synthesis and Advanced Characterization Methodologies

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment in Research

Confirming the precise chemical structure and assessing the purity of Pemetrexed-5-methyl ester is critically dependent on a combination of advanced spectroscopic and chromatographic methods. researchgate.net

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum provides a distinct signature for the molecule. The most telling signal for the formation of the 5-methyl ester is a singlet appearing in the range of 3.6–3.7 ppm, corresponding to the three protons of the methyl ester group (-OCH₃). oregonstate.edu Other characteristic signals would include multiplets for the glutamic acid protons, aromatic protons from the benzoyl group, and signals from the pyrrolo[2,3-d]pyrimidine core. The precise chemical shifts allow for differentiation from the diacid, the 1-methyl ester, and the dimethyl ester.

¹³C NMR: The carbon-13 NMR spectrum offers complementary structural confirmation. Key signals include a resonance for the methyl carbon of the ester group (around 52 ppm) and a distinct signal for the ester carbonyl carbon (around 173-175 ppm), which would be shifted slightly compared to the carboxylic acid carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
GroupTechniqueExpected Chemical Shift (ppm)Key Features
Ester Methyl (-OCH₃)¹H NMR~3.65Singlet, integration of 3H
Ester Methyl (-OCH₃)¹³C NMR~52Quaternary carbon signal
Ester Carbonyl (C=O)¹³C NMR~174Shifted relative to carboxylic acid
Aromatic Protons¹H NMR7.2 - 7.9Doublets, typical AA'BB' system
Glutamate (B1630785) α-CH¹H NMR~4.5Multiplet

Mass spectrometry is crucial for confirming the molecular weight and providing information about the compound's structure through fragmentation patterns.

For this compound (C₂₁H₂₃N₅O₆), the calculated molecular weight is approximately 441.44 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, distinguishing it from related compounds. The protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 442.2.

Tandem mass spectrometry (MS/MS) can further confirm the structure. Collision-induced dissociation of the parent ion (m/z 442.2) would produce characteristic fragment ions. nih.govnih.gov For instance, a key fragmentation pathway for Pemetrexed (B1662193) involves cleavage of the amide bond, leading to a fragment corresponding to the glutamic acid moiety and another for the benzoyl-pyrrolo-pyrimidine core. nih.govresearchgate.net The fragmentation pattern for the 5-methyl ester would show predictable mass shifts compared to the parent drug, confirming the location of the ester group.

Table 2: Key Mass Spectrometry Data for Pemetrexed Derivatives
CompoundFormulaMolecular Weight (g/mol)Expected [M+H]⁺ (m/z)
PemetrexedC₂₀H₂₁N₅O₆427.41428.1
This compoundC₂₁H₂₃N₅O₆441.44442.2
Pemetrexed Dimethyl EsterC₂₂H₂₅N₅O₆455.47456.2

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and separating it from the parent drug and other related impurities. researchgate.netoup.com Reversed-phase HPLC (RP-HPLC) is typically employed for this purpose.

In a typical RP-HPLC setup, a C18 or C8 column is used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netoup.compharmtech.com The separation is based on polarity. This compound is more nonpolar than the parent Pemetrexed diacid due to the masking of one of the polar carboxylic acid groups. Consequently, it will interact more strongly with the nonpolar stationary phase and will have a longer retention time (RT) than Pemetrexed. Conversely, it would be more polar and have a shorter retention time than the Pemetrexed dimethyl ester.

This difference in retention times allows for the effective separation and quantification of this compound, making HPLC a powerful tool for purity analysis and quality control during research and development. pharmtech.comresearchgate.net

Table 3: Hypothetical HPLC Retention Times for Pemetrexed and its Methyl Esters
CompoundRelative PolarityExpected Relative Retention Time (RRT)
PemetrexedHigh1.00 (Reference)
This compoundMedium > 1.00
Pemetrexed Dimethyl EsterLow > RRT of 5-methyl ester

Cellular and Molecular Mechanisms of Action

Cellular Uptake and Transport Mechanisms of Pemetrexed-5-methyl Ester and its Bioconversion Products

This compound is a prodrug that, following intracellular hydrolysis to its active form, pemetrexed (B1662193), utilizes multiple folate transport systems for cellular entry. The primary active metabolite, pemetrexed, and its subsequent polyglutamated forms are transported into cells by the reduced folate carrier (RFC), folate receptors (FRs), and the proton-coupled folate transporter (PCFT). nih.govmedchemexpress.comnih.gov This redundancy in transport mechanisms makes it less likely for cancer cells to develop resistance through the impairment of a single transport pathway. asco.orgnih.gov The affinity for these transporters allows for the accumulation of the drug within target cells, a critical step for its cytotoxic activity. nih.gov

The reduced folate carrier (RFC), also known as solute carrier 19A1 (SLC19A1), is ubiquitously expressed in mammalian tissues and is a major transporter for folates and antifolates like pemetrexed. asco.orgresearchgate.net Pemetrexed is an excellent substrate for RFC, which functions optimally at a physiological pH. asco.orgresearchgate.net This transporter facilitates the entry of pemetrexed into the cell, where it can then be metabolized into its active polyglutamated forms. nih.gov While RFC is a primary route of entry, studies have shown that in some cancer cell lines, the loss of RFC function does not necessarily confer resistance to pemetrexed. researchgate.net This is attributed to the ability of pemetrexed to utilize other transport systems, highlighting the compound's versatile uptake mechanism. nih.gov

In addition to RFC, pemetrexed and its metabolites are transported by folate receptors (FRs) and the proton-coupled folate transporter (PCFT). medchemexpress.comcancernetwork.com FRs, such as FR-α, are high-affinity binding proteins that mediate the transport of folates and antifolates via endocytosis. cancernetwork.com

The PCFT plays a particularly unique and significant role in the transport of pemetrexed. asco.orgnih.gov PCFT, which is also broadly expressed in human tumors, functions optimally at a lower pH, a condition often found in the microenvironment of solid tumors. google.comcancernetwork.com Pemetrexed has a high affinity for PCFT, with studies showing an influx Kₘ value in the range of 0.2 to 0.8 µM at pH 5.5. nih.govgoogle.com The ability of PCFT to effectively transport pemetrexed, even at physiological pH and in the absence of RFC function, underscores its importance in the drug's activity. asco.orgnih.gov This dual-transporter affinity contributes to sustained intracellular drug levels and helps overcome transport-related resistance mechanisms. nih.gov

Intracellular Bioconversion and Activation Pathways

Once inside the cell, this compound undergoes a two-step activation process to become a potent inhibitor of key metabolic enzymes. This intracellular bioconversion involves initial hydrolysis followed by a crucial polyglutamation step, which significantly enhances its therapeutic efficacy.

The first step in the intracellular activation of this compound is the cleavage of its methyl ester group. This reaction is mediated by intracellular esterases, which hydrolyze the ester bond to yield the active drug, pemetrexed. This conversion is essential for the subsequent activation step of polyglutamation.

Following hydrolysis, pemetrexed is rapidly and efficiently converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). nih.gov This ATP-dependent reaction involves the sequential addition of glutamate (B1630785) residues to the pemetrexed molecule. Pemetrexed is considered one of the most avid substrates for FPGS. nih.gov

The process of polyglutamation is critical for two main reasons. Firstly, the addition of multiple glutamate moieties increases the negative charge of the molecule, leading to its entrapment and prolonged retention within the cell. nih.gov Secondly, these polyglutamated metabolites are significantly more potent inhibitors of the target enzymes compared to the original monoglutamate form. nih.gov Functionally, pemetrexed acts as a prodrug for its highly active polyglutamated derivatives. nih.gov This conversion by FPGS is a rate-determining step in the activation of pemetrexed.

Target Enzyme Inhibition Profiles

The activated, polyglutamated forms of pemetrexed exert their cytotoxic effects by inhibiting multiple key enzymes involved in the de novo biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. By disrupting these folate-dependent metabolic processes, the drug prevents the formation of DNA and RNA, which are essential for the growth and survival of cancer cells. The primary targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.gov Some evidence also suggests inhibition of aminoimidazolecarboxamide ribonucleotide formyltransferase (AICART), another enzyme in the purine synthesis pathway.

Polyglutamation dramatically increases the inhibitory potency of pemetrexed. The pentaglutamate form is approximately 100-fold more potent as an inhibitor of TS than the monoglutamate form. This enhanced affinity for target enzymes, combined with increased intracellular retention, results in a prolonged and powerful inhibition of nucleotide synthesis pathways. nih.govnih.gov

Table 1: Inhibitory Constants (Ki) of Pemetrexed and its Pentaglutamate Form against Target Enzymes

Target Enzyme Pemetrexed (Monoglutamate) Ki Pemetrexed (Pentaglutamate) Ki
Thymidylate Synthase (TS) 109 nM 1.3 nM
Dihydrofolate Reductase (DHFR) 7 nM 7.2 nM

Data sourced from scientific studies.

Thymidylate Synthase (TS) Inhibition Kinetics

The primary target of pemetrexed's polyglutamated forms is Thymidylate Synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). aacrjournals.org Pemetrexed polyglutamates act as potent inhibitors of TS. aacrjournals.org The pentaglutamate form of pemetrexed is reported to be approximately 100 times more potent as a TS inhibitor than the monoglutamate form. aacrjournals.org

The inhibition of TS by pemetrexed leads to a rapid compensatory increase in the thymidine (B127349) salvage pathway, often referred to as a "flare." oncotarget.com This phenomenon is characterized by an increased uptake of extracellular thymidine. oncotarget.com In vitro studies in non-small cell lung cancer (NSCLC) cell lines have demonstrated that this flare in thymidine salvage pathway activity peaks at around 2 hours after pemetrexed exposure and dissipates by 24 hours. oncotarget.com

The inhibitory potency of pemetrexed polyglutamates against TS is significantly greater than that of the parent compound. This enhanced inhibition is a result of the increased intracellular retention of the polyglutamated forms.

Interactive Table: Inhibition of Folate-Dependent Enzymes by Pemetrexed Polyglutamates

Enzyme Target Pemetrexed Polyglutamate Form Reported Inhibition Constant (Ki)
Thymidylate Synthase (TS) Pentaglutamate Potency increased 100-fold vs. monoglutamate
Dihydrofolate Reductase (DHFR) Not specified Weaker inhibition compared to TS
Glycinamide Ribonucleotide Formyltransferase (GARFT) Pentaglutamate 50-fold less potent inhibition than for TS

Dihydrofolate Reductase (DHFR) Modulation

Pemetrexed and its polyglutamated derivatives also modulate the activity of Dihydrofolate Reductase (DHFR), although this is considered a secondary mechanism of action compared to TS inhibition. DHFR is responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate. While pemetrexed does inhibit DHFR, its affinity for this enzyme is lower than for TS. aacrjournals.org The inhibition of TS by pemetrexed reduces the production of DHF, thereby lessening the cell's dependence on DHFR activity. aacrjournals.org

Glycinamide Ribonucleotide Formyltransferase (GARFT) and Other Folate-Dependent Enzyme Interactions

Glycinamide Ribonucleotide Formyltransferase (GARFT) is another key enzyme in the de novo purine synthesis pathway that is inhibited by pemetrexed polyglutamates. researchgate.net However, the inhibitory potency of pemetrexed polyglutamates against GARFT is approximately 50-fold lower than their potency against TS. aacrjournals.org Inhibition of GARFT becomes more significant at higher concentrations of pemetrexed polyglutamates or in cells where TS is overexpressed or mutated, leading to reduced sensitivity to TS-targeted inhibition. aacrjournals.org

Downstream Biochemical and Cellular Effects

The inhibition of key folate-dependent enzymes by this compound triggers a cascade of downstream biochemical and cellular events that collectively contribute to its cytotoxic effects.

Disruption of De Novo Purine and Pyrimidine Synthesis Pathways

The primary biochemical consequence of pemetrexed's action is the disruption of both purine and pyrimidine biosynthesis. The potent inhibition of TS directly blocks the synthesis of dTMP, a necessary precursor for DNA synthesis. aacrjournals.org Concurrently, the inhibition of GARFT and to a lesser extent, other folate-dependent enzymes, impedes the de novo synthesis of purine nucleotides. This dual blockade of essential nucleotide synthesis pathways leads to a depletion of the building blocks required for DNA and RNA replication, ultimately halting cell proliferation.

Induction of Cellular Stress Responses and Apoptosis Pathways

Pemetrexed treatment induces significant cellular stress, including the generation of reactive oxygen species (ROS) and the activation of the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress. spandidos-publications.comnih.gov This cellular stress, coupled with the disruption of nucleotide metabolism, triggers programmed cell death, or apoptosis.

Pemetrexed has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. spandidos-publications.com The intrinsic pathway is activated by mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3. spandidos-publications.com The extrinsic pathway is initiated by the upregulation of death receptors and their ligands, leading to the activation of caspase-8. researchgate.net In some cancer cell lines, treatment with pemetrexed has been shown to increase the percentage of apoptotic cells in a dose-dependent manner. For instance, in human esophageal squamous cell carcinoma cells, the frequency of apoptosis increased from 4.3% to 32.4% in one cell line and from 9.8% to 43.5% in another, with increasing concentrations of pemetrexed. nih.gov

Interactive Table: Pemetrexed-Induced Apoptosis in Esophageal Squamous Cell Carcinoma Cells

Cell Line Pemetrexed Concentration (µM) Percentage of Apoptotic Cells
Eca-109 0 4.3%
2.5 15.2%
5 23.7%
10 32.4%
EC9706 0 9.8%
2.5 21.5%
5 35.1%
10 43.5%

Cell Cycle Perturbations

Pemetrexed disrupts the normal progression of the cell cycle, primarily causing an arrest in the G0/G1 and S phases. nih.govnih.gov The depletion of nucleotides necessary for DNA replication is a key factor leading to S-phase arrest. nih.gov In human esophageal squamous cell carcinoma cells, pemetrexed treatment led to a dose-dependent increase in the percentage of cells in the G1 phase. In Eca-109 cells, the G1 population increased from 57.6% to 80.3%, and in EC9706 cells, it increased from 45.9% to 65.1% with increasing pemetrexed concentrations. nih.govresearchgate.net This cell cycle arrest prevents cells from entering mitosis and ultimately contributes to the antiproliferative effects of the compound.

Interactive Table: Pemetrexed-Induced G1 Phase Cell Cycle Arrest

Cell Line Pemetrexed Concentration (µM) Percentage of Cells in G1 Phase
Eca-109 0 57.6%
2.5 68.2%
5 75.4%
10 80.3%
EC9706 0 45.9%
2.5 53.7%
5 60.1%
10 65.1%

Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature

A comprehensive review of published scientific literature reveals a significant lack of specific preclinical data on the compound "this compound." While extensive research exists for the parent compound, Pemetrexed, information detailing the pharmacodynamics and mechanistic efficacy of its 5-methyl ester derivative is not available in the public domain.

The multi-targeted antifolate agent, Pemetrexed (commercially known as Alimta®), is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. nih.govnih.govnih.govnih.gov Its mechanism of action, involving the inhibition of key enzymes in nucleotide synthesis, has been thoroughly investigated. nih.govnih.govcancernetwork.com However, the specific derivative, this compound, does not appear in preclinical studies detailing its independent biological activities.

Scientific literature extensively covers the preclinical evaluation of Pemetrexed, including its effects on cell proliferation, apoptosis, and its efficacy in animal models. nih.govnih.govresearchgate.netfrontiersin.org These studies form the foundation of its clinical use. In contrast, similar dedicated studies on this compound—which would be necessary to populate the detailed sections of a scientific article focusing on its antiproliferative activity, apoptosis induction, gene and proteomic profiling, and in vivo efficacy—are absent from the reviewed search results.

Functionally, Pemetrexed acts as a prodrug that is converted intracellularly into more active polyglutamated forms. cancernetwork.comnih.gov These forms are potent inhibitors of enzymes like thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). cancernetwork.comresearchgate.net It is plausible that esterified derivatives could be synthesized for research or as intermediates, but their specific pharmacodynamic profiles have not been publicly documented.

Therefore, due to the absence of specific research data for "this compound," it is not possible to provide a detailed, scientifically accurate analysis of its preclinical pharmacodynamics and mechanistic efficacy as outlined. The available body of evidence is centered entirely on the parent compound, Pemetrexed.

Preclinical Pharmacodynamics and Mechanistic Efficacy Studies

In Vivo Studies in Non-Human Preclinical Models

Molecular Imaging Techniques for Target Engagement in Vivo

The in vivo assessment of target engagement for antifolate chemotherapeutics, such as pemetrexed (B1662193), is crucial for understanding their pharmacodynamic effects and predicting therapeutic efficacy. Molecular imaging techniques, particularly Positron Emission Tomography (PET), have emerged as powerful tools for non-invasively visualizing and quantifying the interaction of these drugs with their intended molecular targets in a living organism.

One of the primary mechanisms of action for pemetrexed is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine (B127349), which is essential for DNA replication. nih.gov Successful inhibition of TS by pemetrexed leads to a compensatory upregulation of the thymidine salvage pathway. This phenomenon, often referred to as a "flare," can be harnessed for imaging purposes. nih.gov The transient increase in the activity of the salvage pathway results in a rapid uptake of extracellular thymidine. nih.gov

[18F]fluorothymidine (FLT)-PET Imaging

A key molecular imaging strategy to monitor pemetrexed's target engagement with TS is the use of 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) as a PET radiotracer. nih.gov [18F]FLT is an analogue of thymidine, and its uptake is indicative of the activity of the thymidine salvage pathway, which is largely dependent on the enzyme thymidine kinase 1 (TK1). nih.gov When pemetrexed effectively inhibits TS, the resultant "flare" in the salvage pathway leads to increased uptake of [18F]FLT in tumor cells. This increased uptake can be visualized and quantified using PET imaging, providing an early pharmacodynamic marker of drug activity. nih.gov

Preclinical research in non-small cell lung cancer (NSCLC) models has been instrumental in defining the kinetics of this [18F]FLT flare. In vitro studies using NSCLC cells demonstrated a peak in the pemetrexed-mediated activity of the thymidine salvage pathway at approximately two hours post-treatment. nih.gov This was corroborated by assessments of ³H-thymidine incorporation, expression of TK1, and the mobilization of equilibrative nucleoside transporter 1 (ENT1) to the cell membrane. nih.gov These in vitro findings were subsequently confirmed in murine xenograft models of NSCLC, where [18F]FLT-PET imaging also revealed an optimal imaging window at the two-hour time point to detect the peak of TS inhibition. nih.gov

The feasibility of this imaging approach has also been demonstrated in a proof-of-principle clinical trial involving an NSCLC patient, indicating that the two-hour time point for [18F]FLT-PET imaging after the start of pemetrexed therapy is clinically viable. nih.gov It is important to distinguish this early imaging of target engagement from later imaging (e.g., after 24 hours) which is more reflective of the impact of pemetrexed on cellular proliferation. nih.gov

Below is a table summarizing the key findings from preclinical studies on the kinetics of pemetrexed-induced TS inhibition and the corresponding [18F]FLT uptake.

Experimental Model Parameter Measured Key Finding Optimal Timing for Measurement
NSCLC cells (in vitro)³H-thymidine incorporationPeak in thymidine salvage pathway activity2 hours post-pemetrexed
NSCLC cells (in vitro)Thymidine Kinase 1 (TK1) expressionIncreased expression2 hours post-pemetrexed
NSCLC cells (in vitro)Equilibrative Nucleoside Transporter 1 (ENT1) mobilizationIncreased mobilization to cell membrane2 hours post-pemetrexed
Murine xenograft tumors (in vivo)[18F]FLT uptake (PET imaging)Peak "flare" in salvage pathway activity2 hours post-pemetrexed
NSCLC patient (in vivo)[18F]FLT uptake (PET imaging)Feasibility of imaging at the optimal time point2 hours post-pemetrexed

Further preclinical modeling, including dynamic PET imaging, is warranted to explore the potential influence of pemetrexed-based therapies on the blood bioavailability of [18F]FLT metabolites, which could affect the quantification of the radiotracer's uptake. nih.gov

Metabolic Pathways and Preclinical Pharmacokinetics

Biotransformation and Metabolite Identification of Pemetrexed-5-methyl Ester

The primary biotransformation pathway for this compound is the hydrolysis of its 5-methyl ester group to yield the active moiety, pemetrexed (B1662193). This conversion is a critical step for the compound's pharmacological activity. Once converted, pemetrexed itself undergoes very limited hepatic metabolism. The principal identified "metabolite" following the administration of the ester is, therefore, the parent drug, pemetrexed.

In preclinical studies, pemetrexed is the major circulating component following administration, with its subsequent metabolic products being largely insignificant in terms of concentration and activity. The focus of metabolite identification has consequently been on the active, polyglutamated forms of pemetrexed that are formed intracellularly.

Enzymatic Activity Involved in Ester Hydrolysis and Further Metabolism

The hydrolysis of the ester bond in this compound is catalyzed by a class of enzymes known as carboxylesterases. These enzymes are ubiquitously present in various tissues, including the liver, plasma, and intestine, and are responsible for the hydrolysis of a wide array of ester-containing drugs. The specific carboxylesterase isozymes involved in the hydrolysis of this compound have not been definitively identified in dedicated studies. However, based on the general substrate specificities of these enzymes, it is highly probable that human carboxylesterase 1 (hCE1), predominantly found in the liver, and human carboxylesterase 2 (hCE2), located in the intestine, play significant roles in this conversion.

Following hydrolysis to pemetrexed, the subsequent and most critical metabolic step for its anticancer activity is polyglutamation. This reaction is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), which sequentially adds glutamate (B1630785) residues to the pemetrexed molecule.

Table 1: Key Enzymes in the Metabolism of this compound

EnzymeRoleLocation
Carboxylesterases (e.g., hCE1, hCE2)Hydrolysis of the 5-methyl ester to form pemetrexedLiver, plasma, intestine
Folylpolyglutamate Synthetase (FPGS)Conversion of pemetrexed to active polyglutamate formsIntracellular (various tissues)

Excretion Pathways in Preclinical Animal Models

Preclinical studies in animal models have consistently demonstrated that pemetrexed, the active form of this compound, is primarily eliminated from the body via renal excretion. A substantial portion of the administered dose, typically ranging from 70% to 90%, is recovered in the urine as the unchanged parent drug within the first 24 hours. This indicates that renal clearance is the predominant mechanism of elimination. The excretion process involves both glomerular filtration and active tubular secretion.

While specific excretion data for this compound is not extensively documented, it is anticipated that following its rapid hydrolysis to pemetrexed, the resulting active drug follows the same renal excretion pathway. The clearance of pemetrexed is directly influenced by renal function.

Intracellular Retention and Polyglutamate Formation Dynamics

A hallmark of pemetrexed's pharmacology, and by extension that of its ester prodrugs, is its prolonged intracellular retention due to the formation of polyglutamate derivatives. After this compound is hydrolyzed to pemetrexed and transported into the cell, FPGS catalyzes the addition of multiple glutamate residues.

These polyglutamated forms of pemetrexed are significantly more potent inhibitors of key enzymes in the folate pathway, such as thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), compared to the monoglutamate form. Furthermore, the increased negative charge of the polyglutamated molecules hinders their efflux from the cell, leading to their accumulation and prolonged intracellular half-life. This extended retention of the active drug is a critical factor in its sustained inhibitory effect on DNA and RNA synthesis in cancer cells.

The dynamics of polyglutamate formation are dependent on the activity of FPGS, which can vary between different tumor types and even within a tumor cell population. This variability can influence the extent of pemetrexed polyglutamation and, consequently, the cellular sensitivity to the drug.

Mechanisms of Acquired and Intrinsic Resistance

Alterations in Folate Transport Systems

The entry of pemetrexed (B1662193) into cancer cells is a critical first step for its cytotoxic activity. This process is primarily mediated by specific carriers for folates. amegroups.org Resistance can emerge when the efficiency of these transport systems is compromised. The main transporters involved are the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). amegroups.orgnih.gov

The reduced folate carrier (RFC), encoded by the SLC19A1 gene, is a major transporter for pemetrexed into mammalian cells. acs.org Numerous studies have demonstrated that a decrease in RFC expression or function is a significant mechanism of pemetrexed resistance. oncotarget.comnih.gov For instance, certain pemetrexed-resistant non-small cell lung cancer (NSCLC) cells have shown markedly downregulated RFC expression. amegroups.org In a murine leukemia cell line, acquired resistance to pemetrexed was associated with decreased expression of SLC19A1. oncotarget.com This reduction in transport leads to lower intracellular concentrations of the drug, thereby diminishing its ability to inhibit its target enzymes. nih.gov

Transporter Gene Mechanism of Resistance Cancer Type Studied Key Findings
Reduced Folate Carrier (RFC)SLC19A1Decreased expression/functionNon-Small Cell Lung Cancer (NSCLC), Murine LeukemiaMarkedly downregulated expression in resistant cell lines. amegroups.orgoncotarget.com
Proton-Coupled Folate Transporter (PCFT)SLC46A1Decreased expressionMesotheliomaLow PCFT levels correlated with poor prognosis and shorter survival. nih.gov

Folate receptors (FRs), particularly Folate Receptor-α (FR-α), represent a high-affinity transport system for folates and some antifolates, mediating their uptake through an endocytotic process. aacrjournals.org While pemetrexed has a high affinity for FR-α, the contribution of this receptor to drug uptake is generally less significant than that of RFC and PCFT unless the receptor is highly overexpressed. nih.govaacrjournals.org The role of FR-α modulation in pemetrexed resistance is less clearly defined compared to RFC and PCFT. However, since it serves as an alternative entry route, its expression levels could potentially influence drug sensitivity, especially in tumors with high FR-α expression and compromised RFC/PCFT function. amegroups.orgaacrjournals.org

Target Enzyme Dysregulation

Pemetrexed exerts its anticancer effects by inhibiting several key enzymes in the folate metabolism pathway, which are essential for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. frontiersin.orgresearchgate.net Alterations in these target enzymes are a primary cause of both intrinsic and acquired resistance.

Thymidylate synthase (TS) is a primary target of pemetrexed. frontiersin.orgnih.gov This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. frontiersin.orgnih.gov Overexpression of TS is one of the most frequently cited mechanisms of pemetrexed resistance. nih.govnih.gov Elevated levels of TS can effectively titrate out the inhibitory effect of the drug, allowing DNA synthesis to proceed. nih.gov Studies have consistently shown that pemetrexed-resistant cancer cell lines, including those from NSCLC and malignant pleural mesothelioma, exhibit increased expression of TS. oncotarget.comfrontiersin.org In some cases, higher copy numbers of the TYMS gene have been found in resistant lung cancer sublines. nih.gov Furthermore, the deubiquitinating enzyme UCHL1 has been shown to promote pemetrexed resistance by upregulating TS expression, which in turn mitigates DNA damage and cell cycle arrest induced by the drug. nih.gov While TS overexpression is a well-established resistance mechanism, the clinical correlation is not always straightforward, with some studies showing no significant link between TS expression and resistance in NSCLC patients. nih.gov

Dihydrofolate reductase (DHFR) is another important target of pemetrexed and its polyglutamated forms. frontiersin.orgresearchgate.net DHFR is responsible for regenerating tetrahydrofolate from dihydrofolate, a vital cofactor for TS and other enzymes in nucleotide synthesis. researchgate.net While DHFR is a known target, the specific mechanisms of resistance related to this enzyme in the context of pemetrexed are not as extensively documented as those for TS. amegroups.org However, it is understood that increased levels of DHFR could contribute to resistance by overcoming the inhibitory effects of pemetrexed, thereby maintaining the cellular pool of essential folate cofactors. frontiersin.orgplos.org The association between DHFR expression and pemetrexed efficacy remains a subject of ongoing investigation. amegroups.org

Target Enzyme Function Mechanism of Resistance Cancer Type Studied Key Findings
Thymidylate Synthase (TS)Catalyzes dUMP to dTMP for DNA synthesisOverexpression, Gene amplificationNSCLC, Mesothelioma, Colon, BreastIncreased TS protein and/or gene copy number in resistant cells. nih.govoncotarget.comnih.govfrontiersin.org Upregulation by other proteins like UCHL1. nih.gov
Dihydrofolate Reductase (DHFR)Regenerates tetrahydrofolateIncreased expression (hypothesized)GeneralA known target, but specific resistance mechanisms are less defined than for TS. amegroups.orgfrontiersin.org

Modifications in Pemetrexed-5-methyl Ester Bioconversion and Polyglutamation

Upon entering the cell, pemetrexed must be converted into its more active polyglutamated forms. amegroups.orgnih.gov This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), adds glutamate (B1630785) residues to the drug molecule. nih.gov These polyglutamated forms are better retained within the cell and have a greater inhibitory affinity for target enzymes like TS. nih.govnih.gov

Resistance can arise from impaired polyglutamation. A decreased expression or activity of FPGS is a known mechanism of resistance to pemetrexed. nih.gov In a murine leukemia cell line, reduced FPGS expression was associated with acquired pemetrexed resistance. nih.gov Similarly, in pemetrexed-resistant lung cancer cells, a potent decrease in FPGS gene expression has been observed. nih.gov This impairment inhibits the intracellular accumulation and activation of the drug, leading to reduced efficacy. researchgate.net

Conversely, the enzyme γ-glutamyl hydrolase (GGH) removes the glutamate tails, converting the active polyglutamated forms back to the less potent monoglutamate form, which can then be effluxed from the cell. nih.gov While not as commonly cited as FPGS downregulation, increased GGH activity could theoretically contribute to resistance by accelerating the deactivation and elimination of the drug.

Process Key Enzyme Role Mechanism of Resistance Impact
PolyglutamationFolylpolyglutamate Synthetase (FPGS)Adds glutamate residues to activate pemetrexedDecreased expression/activityReduced intracellular retention and lower affinity for target enzymes. nih.gov
Deconjugationγ-Glutamyl Hydrolase (GGH)Removes glutamate residuesIncreased expression/activity (hypothesized)Enhanced elimination of the drug from the cell. nih.gov

Altered Esterase Activity

This compound is a prodrug that requires intracellular enzymatic conversion to the active moiety, pemetrexed. This conversion is catalyzed by esterases. A critical and unique mechanism of resistance to this compound, therefore, involves alterations in the activity of these enzymes.

Reduced intracellular esterase activity would lead to decreased hydrolysis of the ester bond in this compound. Consequently, a smaller amount of the active drug, pemetrexed, would be generated within the cancer cell. This would result in lower intracellular concentrations of the active inhibitor of key folate-dependent enzymes, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), ultimately leading to drug resistance.

Conversely, an increase in the efflux of the ester prodrug before it can be hydrolyzed would also contribute to resistance. However, the primary mechanism in this context is the reduced enzymatic conversion.

Table 1: Hypothetical Impact of Altered Esterase Activity on this compound Efficacy

Esterase Activity LevelConversion of this compound to PemetrexedIntracellular Pemetrexed ConcentrationTherapeutic Efficacy
NormalEfficientHighSensitive
ReducedInefficientLowResistant

Impaired Folylpolyglutamate Synthetase (FPGS) Activity

Once this compound is converted to pemetrexed, its efficacy is highly dependent on a process called polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of glutamate residues to the drug molecule. Polyglutamylated pemetrexed is retained more effectively within the cell and exhibits increased inhibitory activity against its target enzymes.

A decrease in FPGS activity is a well-established mechanism of resistance to pemetrexed. In the context of this compound, impaired FPGS activity would mean that even if the prodrug is efficiently converted to pemetrexed, the active drug is not efficiently polyglutamylated. This leads to rapid efflux of the monoglutamated form from the cell, reducing its intracellular concentration and its ability to inhibit folate-dependent pathways.

Enhanced Gamma-Glutamyl Hydrolase (GGH) Activity

Working in opposition to FPGS is the enzyme gamma-glutamyl hydrolase (GGH). GGH is a lysosomal enzyme that removes the glutamate residues added by FPGS, converting the active polyglutamated forms of pemetrexed back to the less active monoglutamated form.

An increase in GGH activity can therefore be a significant mechanism of resistance. Enhanced GGH activity would lead to a more rapid breakdown of the polyglutamylated pemetrexed, preventing its intracellular retention and diminishing its inhibitory effects on target enzymes. For resistance to this compound, this would mean that even with efficient initial conversion and polyglutamylation, the active drug's lifespan within the cell is significantly shortened.

Table 2: Interplay of FPGS and GGH in Pemetrexed Resistance

Enzyme ActivityCellular ProcessImpact on Pemetrexed PolyglutamylationCellular Response to Pemetrexed
High FPGS, Low GGHPolyglutamylation dominatesHigh levels of polyglutamated pemetrexedSensitive
Low FPGS, High GGHDeglutamylation dominatesLow levels of polyglutamated pemetrexedResistant

Activation of Bypass or Detoxification Pathways

Cancer cells can develop resistance by activating alternative metabolic pathways that bypass the steps inhibited by the anticancer agent. In the case of pemetrexed, which primarily targets folate metabolism, cells could potentially upregulate alternative pathways for nucleotide synthesis that are not dependent on the enzymes inhibited by pemetrexed.

Furthermore, cells can enhance their detoxification mechanisms. This could involve the upregulation of efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, which actively transport drugs out of the cell. While this is a general mechanism of drug resistance, it would be highly relevant for both this compound and its active form, pemetrexed. Increased efflux would lower the intracellular concentration of the drug, thereby reducing its therapeutic effect.

Analytical Methodologies for Research and Impurity Profiling

Impurity and Degradation Product Profiling in Research Synthesis

The analysis of impurities and degradation products is a critical aspect of chemical synthesis, ensuring the purity and stability of the target compound. In the context of research involving Pemetrexed-5-methyl ester, which often serves as a key intermediate in the synthesis of Pemetrexed (B1662193), a thorough understanding of potential process-related impurities and degradation products is essential. newdrugapprovals.org Analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection, are employed to detect, identify, and quantify these minor components. veeprho.commolnar-institute.com

Forced degradation, or stress testing, is a common research practice to identify likely degradation pathways and products. nih.govbaertschiconsulting.com These studies involve subjecting the compound to harsh conditions such as extreme pH, oxidation, heat, humidity, and light. nih.govresearchgate.net Research on the closely related Pemetrexed molecule has shown that it degrades primarily through two main pathways: oxidation and hydrolysis. nih.govbaertschiconsulting.comresearchgate.net Given the structural similarity, these pathways are also relevant for its methyl ester derivative. Oxidation is often the main mechanism in aqueous solutions, leading to the formation of α-hydroxy lactams, keto-pemetrexed, and oxidative dimers. sps.nhs.uk Hydrolysis of the side-chain amide and subsequent deamination can occur under alkaline conditions, while decarboxylation of the glutamic acid portion may be observed under acidic conditions. sps.nhs.uk

Process-related impurities can also arise during synthesis. For instance, in synthetic routes that involve the coupling of a benzoic acid derivative with a glutamate (B1630785) ester, various related substances can be formed. nih.gov The use of certain reagents can also introduce specific impurities; for example, the use of p-toluenesulphonic acid in older synthesis routes for the diethyl ester of Pemetrexed was identified as a potential source for the formation of genotoxic p-toluenesulphonic acid esters. google.com

The table below summarizes key impurities and degradation products identified in research related to the synthesis and stability of Pemetrexed and its precursors.

Table 1: Potential Process-Related Impurities This table is interactive. You can sort and filter the data.

Compound Name Source / Type Method of Formation
N-methyl derivative Process Impurity Arises from the methylation of the N1-nitrogen of the dezazaguanine moiety during the coupling reaction in the presence of CDMT and NMM. nih.gov
Gamma glutamate isomer Process Impurity A potential process impurity from the synthetic route. molnar-institute.com
D-enantiomer Process Impurity Can arise from trace amounts of D-enantiomer in the starting material (diethyl L-glutamate) or during the hydrolysis of esters in an alkaline medium. nih.gov
Pemetrexed Diethyl Ester Related Compound An intermediate in some synthetic routes. veeprho.comgoogle.com
Pemetrexed Dimethyl Ester Related Compound A related substance sometimes observed in synthesis. veeprho.compharmaffiliates.com

Table 2: Potential Degradation Products from Stress Testing This table is interactive. You can sort and filter the data.

Degradation Product Degradation Pathway Stress Condition
Des-glutamate Hydrolysis Acidic or alkaline conditions. molnar-institute.comsps.nhs.uk
Ring-opened Keto-amine Not specified Main degradation impurity. molnar-institute.com
Ring-opened Keto-formamide Oxidation Generated by heating the solid drug substance. molnar-institute.combaertschiconsulting.com
Lactams (isomers 1 and 2) Oxidation Main degradation impurities in drug product. molnar-institute.com
α-Hydroxy lactams (isomers 1 and 2) Oxidation Potential degradation impurities. molnar-institute.comsps.nhs.uk
Oxidative Dimers Oxidation Formed via the oxidation pathway in aqueous solutions. sps.nhs.uk

Forced degradation studies have quantified the extent of degradation under various conditions. For example, in one study, Pemetrexed disodium (B8443419) hemipentahydrate showed 17.84% degradation after 15 hours at room temperature in 5N NaOH (alkali degradation), 11.67% degradation in 50% H₂O₂ (acid degradation conditions in the cited study), and 11.32% degradation after 30 minutes in 50% H₂O₂ (oxidation). Such research findings are crucial for developing stability-indicating analytical methods that can effectively separate the main compound from all potential process and degradation-related impurities. molnar-institute.comresearchgate.net

Preclinical Combination Strategies and Mechanistic Synergy Studies

Rational Design of Combination Regimens with Other Molecularly Targeted Agents

The rationale for combining pemetrexed (B1662193) with molecularly targeted agents is primarily based on their complementary mechanisms of action and the potential to overcome intrinsic or acquired drug resistance. skku.edu Pemetrexed disrupts DNA synthesis by inhibiting key folate-dependent enzymes, while targeted agents are designed to interfere with specific signaling pathways crucial for tumor growth and survival.

One of the most explored combination strategies involves epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The rationale for this combination in EGFR-mutated non-small cell lung cancer (NSCLC) is to counteract tumor heterogeneity and delay the onset of resistance to EGFR TKIs. nih.govmdpi.com Preclinical evidence has suggested a synergistic effect when pemetrexed is combined with EGFR-TKIs. researchgate.net

Another area of investigation is the combination of pemetrexed with inhibitors of the mammalian target of rapamycin (B549165) (mTOR) pathway. The Akt-mTOR pathway is frequently activated in NSCLC and is associated with a poorer prognosis. nih.gov The rationale is that by inhibiting this key survival pathway, mTOR inhibitors could sensitize cancer cells to the cytotoxic effects of pemetrexed. nih.gov

Furthermore, combination strategies with anti-angiogenic agents have been rationally designed. The hypothesis is that by inhibiting the formation of new blood vessels, which are essential for tumor growth and metastasis, the delivery and efficacy of pemetrexed to the tumor site could be enhanced. This dual approach targets both the tumor cells directly and their supportive microenvironment.

Molecular Mechanisms of Synergistic and Antagonistic Interactions

The interaction between pemetrexed and molecularly targeted agents at the molecular level is complex and can result in either synergistic or antagonistic effects, often dependent on the sequence of drug administration.

With EGFR Tyrosine Kinase Inhibitors: The combination of pemetrexed with EGFR TKIs, such as osimertinib (B560133) and aumolertinib, has been shown to have sequence-dependent effects. nih.govnih.gov Pemetrexed exerts its cytotoxic effects by arresting proliferating cells in the S-phase of the cell cycle, leading to DNA damage and apoptosis. mdpi.com EGFR TKIs, on the other hand, can induce a G1-phase cell cycle arrest.

Synergistic Interactions: A sequential administration of pemetrexed followed by an EGFR TKI (e.g., a 48-hour interval for PEM → OSI) has demonstrated robust synergy. nih.govresearchgate.net The initial treatment with pemetrexed leads to S-phase arrest and the accumulation of DNA damage. The subsequent administration of the EGFR TKI enhances apoptosis by suppressing key DNA repair proteins like Rad51, upregulating the pro-apoptotic protein Bim, and inhibiting the feedback activation of the EGFR signaling pathway. nih.govmdpi.com

Antagonistic Interactions: Concurrent administration or a sequence where the EGFR TKI is given before pemetrexed can be antagonistic. The EGFR TKI-mediated G1 arrest can prevent cells from entering the S-phase, thereby reducing the efficacy of the S-phase-specific pemetrexed. nih.gov

With mTOR Inhibitors: The molecular interactions with mTOR inhibitors have yielded conflicting preclinical results. Some studies have shown that the mTOR inhibitor sirolimus can have a synergistic anti-cancer effect with pemetrexed by blocking the pemetrexed-induced activation of thymidylate synthase (TS), a key target of pemetrexed. nih.gov Conversely, other research has indicated that the mTOR inhibitor everolimus (B549166) may be antagonistic. By slowing cell cycle progression, everolimus could potentially reduce the cytotoxic activity of pemetrexed, which is more effective against rapidly dividing cells. nih.gov

With Anti-Angiogenic Agents: In combination with the anti-angiogenic agent apatinib (B926), pemetrexed has demonstrated synergistic effects through the enhanced inhibition of multiple signaling pathways. Studies have shown a synergistic inhibition of the VEGFR2, EFNB2A, ROBO4, and FGFR4 signaling pathways, which are all crucial for angiogenesis and tumor progression. nih.gov

Preclinical Evaluation of Combination Effects in In Vitro and In Vivo Models

The synergistic and antagonistic effects of pemetrexed in combination with targeted agents have been evaluated in various preclinical models, including cancer cell lines (in vitro) and animal models (in vivo).

In Vitro Studies: In vitro studies have been crucial in elucidating the sequence-dependent synergy between pemetrexed and EGFR TKIs. For instance, in EGFR-mutant NSCLC cell lines such as H1975 and HCC827, a sequence of pemetrexed followed by aumolertinib (P-A) resulted in a synergistic effect on inhibiting cell growth and metastasis. nih.gov In contrast, this synergy was not observed in EGFR wild-type cell lines like A549. nih.gov Studies with apatinib in the A549 lung cancer cell line have quantified the synergistic effect, with a combination index (CI) value of 0.42 at a specific ratio of the two drugs, indicating a strong synergistic interaction. nih.gov

Interactive Data Table: In Vitro Synergy of Pemetrexed Combinations

Cell LineCombination AgentType of InteractionKey Findings
H1975 (NSCLC)AumolertinibSequence-dependent SynergyPemetrexed followed by aumolertinib showed enhanced suppression of the EGFR pathway. nih.gov
HCC827 (NSCLC)AumolertinibSequence-dependent SynergyPemetrexed followed by aumolertinib demonstrated a stronger anti-tumor effect. nih.gov
A549 (NSCLC)ApatinibSynergyCombination Index (CI) = 0.42 at a 3/5 apatinib + 2/5 pemetrexed ratio. nih.gov
PC9 (NSCLC)OsimertinibSequence-dependent SynergyA 48h interval of PEM → OSI yielded robust synergy. nih.gov

In Vivo Studies: The findings from in vitro studies have been further substantiated in animal models. In mouse xenograft models using H1975 and HCC827 cells, the P-A treatment sequence led to a significantly smaller tumor volume and lighter tumor burden compared to monotherapy or other combination sequences. nih.gov These in vivo studies also indicated that the effective combination regimens were well-tolerated, with no significant changes in the body weight of the mice. nih.gov The combination of apatinib and pemetrexed has also been evaluated in a zebrafish A549 xenograft model, where it significantly inhibited tumor growth more effectively than either drug alone. nih.gov

Interactive Data Table: In Vivo Efficacy of Pemetrexed Combinations

Animal ModelCancer TypeCombination AgentKey Findings
Mouse Xenograft (H1975)NSCLCAumolertinibPemetrexed followed by aumolertinib resulted in significantly smaller tumor volume. nih.gov
Mouse Xenograft (HCC827)NSCLCAumolertinibThe P-A sequence showed a superior anti-tumor effect on tumor-bearing mice. nih.gov
Zebrafish Xenograft (A549)NSCLCApatinibThe combination treatment yielded the most optimal antitumor effect. nih.gov

Future Research Directions and Translational Perspectives Preclinical

Exploration of Novel Prodrug Designs and Delivery Systems

Future preclinical research will likely focus on innovative prodrug strategies and advanced delivery systems to optimize the pharmacokinetic profile of Pemetrexed-5-methyl ester. The primary goal is to improve its oral bioavailability and selective delivery to tumor tissues, thereby enhancing its therapeutic index.

Novel Prodrug Designs: While the 5-methyl ester modification is a primary step, further exploration into other ester derivatives or co-drugs could yield compounds with even more favorable properties. Research into dual-drug conjugates, where this compound is linked to another therapeutic agent, could provide synergistic antitumor effects.

Advanced Delivery Systems: The encapsulation of this compound into nanocarriers represents a promising strategy. Preclinical studies could investigate various nanoparticle formulations to improve drug solubility, stability, and targeted delivery.

Liposomes: These lipid-based vesicles can encapsulate this compound, potentially reducing systemic toxicity and increasing accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Polymeric Nanoparticles: Biodegradable polymers can be engineered to release the drug in a controlled manner, maintaining therapeutic concentrations over a prolonged period.

Colloidal Dispersions: Formulations such as colloidal dispersions incorporating Pemetrexed (B1662193) complexed with permeation enhancers are being explored to improve oral absorption. nih.gov

These delivery systems aim to leverage different biological transport mechanisms, such as caveola/lipid raft-mediated endocytosis and micropinocytosis, to enhance cellular uptake. nih.gov

Identification of Predictive Biomarkers for Preclinical Response

To advance the preclinical development of this compound, the identification of reliable predictive biomarkers is crucial. These biomarkers can help in selecting appropriate preclinical models and eventually in stratifying patient populations that are most likely to respond to treatment. Building on the knowledge from pemetrexed, several potential biomarkers can be investigated.

Key Biomarkers for Investigation:

Thymidylate Synthase (TS): As the primary target of pemetrexed, low expression of TS has been associated with a better response to the parent drug. amegroups.org Preclinical models with varying TS expression levels should be used to validate its predictive value for this compound.

Folate Receptors (FR): High expression of folate receptor alpha (FRα) may correlate with increased cellular uptake of pemetrexed and its derivatives.

Reduced Folate Carrier (RFC): The expression levels of this transporter, which is involved in the cellular uptake of folates and antifolates, could influence the efficacy of this compound.

Endoglin (ENG): Recent studies have suggested that elevated plasma endoglin levels are associated with increased sensitivity to pemetrexed. nih.gov This correlation should be explored in preclinical models treated with the ester prodrug.

The following table summarizes potential biomarkers and their expected correlation with response to this compound in preclinical models.

Biomarker CategorySpecific BiomarkerExpected Correlation with Favorable Response
Drug Target Thymidylate Synthase (TS)Low Expression
Drug Transport Folate Receptor Alpha (FRα)High Expression
Reduced Folate Carrier (RFC)High Expression
Cellular Signaling Endoglin (ENG)High Expression

Strategies to Circumvent Resistance Mechanisms in Preclinical Models

Drug resistance is a significant challenge in cancer therapy. Preclinical studies on this compound must proactively investigate potential resistance mechanisms and develop strategies to overcome them. The mechanisms of resistance to pemetrexed are multifaceted and can be broadly categorized into those affecting drug dynamics and those related to alterations in tumor cells. nih.govamegroups.org

Mechanisms of Resistance:

Impaired Cellular Uptake: Decreased expression of folate receptors or the reduced folate carrier can limit the entry of the drug into cancer cells.

Enhanced Drug Efflux: Overexpression of efflux pumps can actively remove the drug from the cell, reducing its intracellular concentration.

Altered Drug Metabolism: Defective polyglutamylation, the process that traps pemetrexed inside the cells and converts it to its more active forms, is a known resistance mechanism.

Target Gene Amplification: Increased copy numbers of the TYMS gene, which encodes for thymidylate synthase, can lead to higher levels of the target enzyme, thereby diminishing the drug's inhibitory effect. nih.gov

Epithelial-to-Mesenchymal Transition (EMT): Activation of the EMT program has been associated with resistance to pemetrexed. nih.gov

Preclinical Strategies to Overcome Resistance:

Combination Therapies: Combining this compound with agents that can reverse resistance mechanisms, such as inhibitors of efflux pumps or modulators of the EMT pathway, should be explored.

Targeting Cancer Stem Cells (CSCs): Since CSCs are implicated in drug resistance, therapies that target this cell population, in combination with this compound, could be more effective. nih.gov For instance, inhibitors of the BMI1 pathway, which is involved in the self-renewal of CSCs, could sensitize resistant tumors. nih.gov

Investigation of this compound as a Probe for Folate Metabolism Research

The structural similarity of this compound to folic acid makes it a potential tool for investigating folate metabolism in cancer cells. As a derivative of pemetrexed, which is a folate analog metabolic inhibitor, the ester form can be used to probe the intricacies of folate-dependent pathways that are crucial for nucleotide synthesis and cell proliferation. nih.gov

Research Applications:

Mapping Folate Uptake and Distribution: Radiolabeled or fluorescently tagged versions of this compound could be synthesized to visualize its uptake and subcellular distribution in preclinical models. This can provide insights into the activity of folate transporters in different cancer types.

Studying Enzyme Inhibition: this compound, once hydrolyzed to pemetrexed, inhibits multiple enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.gov This property can be exploited to study the functional consequences of inhibiting these enzymes in various cellular contexts.

Investigating Metabolic Reprogramming: By perturbing folate metabolism, this compound can be used to study how cancer cells adapt their metabolic pathways to survive under conditions of nucleotide stress.

Computational Modeling and In Silico Approaches for Drug Design

Computational modeling and in silico techniques are invaluable tools in modern drug discovery and development. These approaches can be leveraged to accelerate the design and optimization of novel analogs of this compound.

Applications in Drug Design:

Structure-Based Drug Design (SBDD): By using the crystal structures of the target enzymes (TS, DHFR, and GARFT), computational models can be used to design new derivatives of this compound with improved binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of high-resolution structures of the targets, LBDD methods can be employed to build predictive models based on the structure-activity relationships of known inhibitors.

Pharmacokinetic Modeling: In silico models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new this compound analogs, helping to prioritize compounds with favorable pharmacokinetic profiles for further preclinical testing.

The following table outlines the key in silico approaches and their applications in the development of this compound.

In Silico ApproachApplication
Molecular Docking Predicts the binding mode and affinity of new analogs to target enzymes.
Quantitative Structure-Activity Relationship (QSAR) Develops models to predict the biological activity of new compounds based on their chemical structure.
Pharmacophore Modeling Identifies the key chemical features required for biological activity, guiding the design of new molecules.
ADME Prediction Estimates the pharmacokinetic properties of new analogs to guide lead optimization.

Q & A

Q. What are the key considerations for synthesizing Pemetrexed-5-methyl Ester with high purity?

Synthesis requires meticulous control of reaction parameters (e.g., solvent polarity, temperature, and catalyst selection). For esterification, anhydrous conditions and acid/base catalysts (e.g., H₂SO₄ or lipases) are critical to minimize hydrolysis. Post-synthesis purification via column chromatography or recrystallization is recommended, followed by validation using HPLC with UV/Vis detection . Purity thresholds (>98%) should align with pharmacopeial standards, with residual solvent analysis via GC-MS .

Q. How can researchers validate the structural identity of this compound?

Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm esterification at the 5-position and methyl group integration.
  • FT-IR for carbonyl (C=O) stretching vibrations (1720–1740 cm⁻¹) and ester C-O bonds.
  • High-resolution mass spectrometry (HRMS) for exact molecular ion matching (±5 ppm). Cross-reference data with published spectra of analogous pemetrexed derivatives .

Q. What analytical methods are optimal for quantifying this compound in biological matrices?

Develop a validated LC-MS/MS protocol:

  • Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid.
  • Optimize ionization in positive ESI mode (precursor ion: m/z [M+H]⁺).
  • Validate sensitivity (LOQ <10 ng/mL), linearity (R² >0.99), and recovery rates (>85%) per ICH guidelines .

Advanced Research Questions

Q. How can Taguchi experimental design optimize reaction conditions for this compound synthesis?

Apply the Taguchi L9 orthogonal array to test 4 parameters at 3 levels (e.g., catalyst concentration, temperature, molar ratio, reaction time). Use ANOVA to rank parameter significance, prioritizing factors with the highest F-values. For example, in methyl ester synthesis, catalyst concentration contributed 77.6% to yield variance . Post-optimization, validate predicted yields (e.g., 96.7% in biodiesel studies) via confirmatory trials .

Q. How should researchers resolve contradictions in pharmacokinetic data for this compound?

  • Conduct sensitivity analysis to identify outlier-prone parameters (e.g., clearance rates, volume of distribution).
  • Use mixed-effects modeling (NONMEM) to account for inter-subject variability.
  • Cross-validate in vitro (hepatocyte stability assays) and in vivo (rodent PK) models to reconcile discrepancies .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in preclinical studies?

  • Apply Emax models or Hill equations to quantify efficacy/potency.
  • Use Akaike Information Criterion (AIC) to compare nonlinear vs. linear regression fits.
  • For synergy studies (e.g., with platinum agents), apply the Chou-Talalay combination index .

Q. How can researchers ensure reproducibility in this compound cytotoxicity assays?

  • Standardize cell lines (e.g., NCI-H460 NSCLC cells) with STR profiling.
  • Adopt IC50 determination via 72-hour MTT assays, normalized to vehicle controls.
  • Report data using MIAME guidelines , including raw absorbance values and normalization steps .

Methodological Guidance

Designing a FINER-compliant research question for mechanistic studies: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

"Does this compound inhibit thymidylate synthase (TS) with higher selectivity than pemetrexed in KRAS-mutant NSCLC cells?" This question addresses novelty (selectivity comparison), feasibility (established TS activity assays), and relevance (KRAS mutations drive chemoresistance) .

Implementing orthogonal array optimization in formulation development:

  • Variables: Excipient ratios (e.g., PEG-400, polysorbate 80), pH, lyophilization cycles.
  • Responses: Solubility (>5 mg/mL), stability (≤5% degradation at 25°C/60% RH).
  • Apply desirability function analysis to balance multiple objectives .

Data Interpretation & Reporting

Addressing conflicting in vivo/in vitro efficacy data:

  • Perform pathway enrichment analysis (RNA-seq) to identify compensatory mechanisms (e.g., folate uptake transporters).
  • Validate using knockdown models (siRNA targeting RFC-1 or FPGS) .

Best practices for documenting synthetic protocols:

  • Report critical parameters (e.g., reaction atmosphere, stirring speed).
  • Include raw chromatograms (HPLC purity) and spectroscopic validation in supplementary materials, per Beilstein Journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.